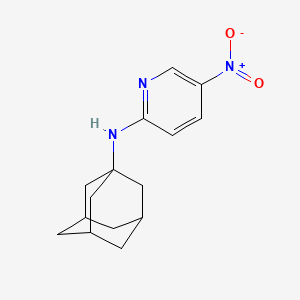![molecular formula C8H6ClF3N2S B7896678 [5-Chloro-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B7896678.png)
[5-Chloro-2-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-(trifluoromethyl)phenyl]thiourea: is an organosulfur compound with the molecular formula C8H6ClF3N2S . This compound is characterized by the presence of a thiourea group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to form the desired thiourea compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-Chloro-2-(trifluoromethyl)phenyl]thiourea can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-phenyl-2-thiourea
Uniqueness:
- The presence of both chlorine and trifluoromethyl groups on the phenyl ring makes [5-Chloro-2-(trifluoromethyl)phenyl]thiourea unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts increased stability and lipophilicity, while the chlorine atom can participate in various substitution reactions.
Propiedades
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNPJFSRGLGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-5-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896597.png)
![2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896599.png)
![5-[(6-butyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896600.png)
![2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7896603.png)
![5-[(6-benzyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896609.png)
![2-hydroxy-5-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7896629.png)
![2-hydroxy-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B7896636.png)

![Methyl 4-[[(2-chloro-6-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]benzoate](/img/structure/B7896648.png)
![4-[2,6-dimethyl-4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]butanoic acid;perchlorate](/img/structure/B7896666.png)
![6-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]hexanoic acid;bromide](/img/structure/B7896670.png)
![tert-butyl N-[4-[[6-[2-(4-methoxyphenyl)ethylamino]pyridin-3-yl]amino]-4-oxobutyl]carbamate](/img/structure/B7896680.png)
![Tert-butyl 4-[2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B7896683.png)
![2-amino-N-[(1E)-(4-butoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7896691.png)
